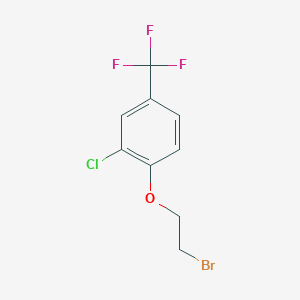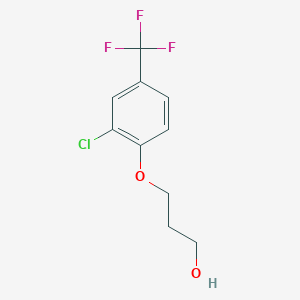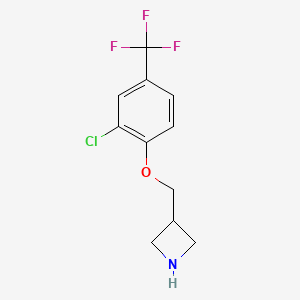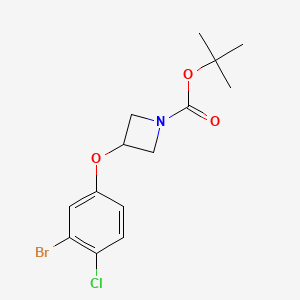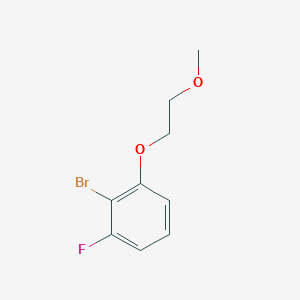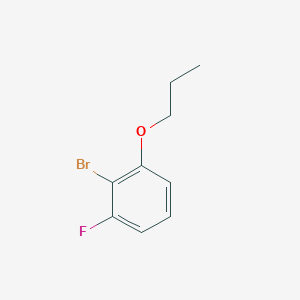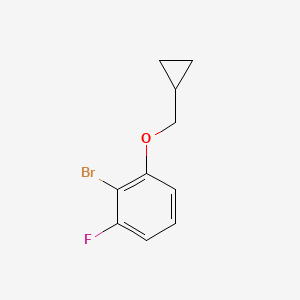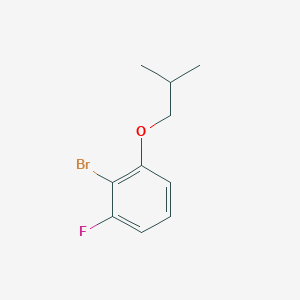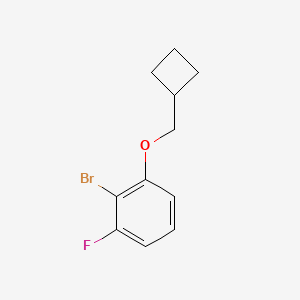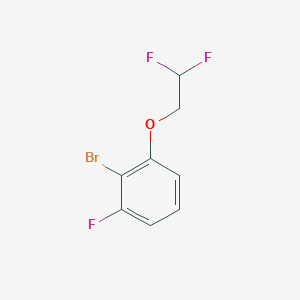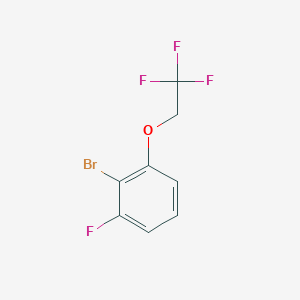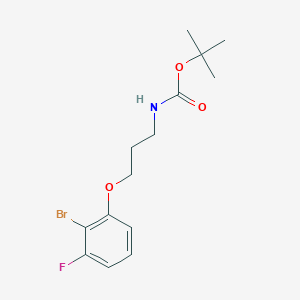
tert-Butyl (3-(2-bromo-3-fluorophenoxy)propyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (3-(2-bromo-3-fluorophenoxy)propyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromo-fluorophenoxy moiety, and a propylcarbamate linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-(2-bromo-3-fluorophenoxy)propyl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-3-fluorophenol and tert-butyl carbamate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate or sodium hydride to deprotonate the phenol group.
Coupling Reaction: The deprotonated phenol is then reacted with 3-bromopropyl isocyanate to form the desired carbamate linkage. This step may require the use of a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common.
化学反应分析
Types of Reactions
tert-Butyl (3-(2-bromo-3-fluorophenoxy)propyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions to modify the functional groups present.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, or primary amines. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like lithium aluminum hydride or sodium borohydride, are used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis may involve sodium hydroxide or potassium hydroxide.
Major Products Formed
Substitution Reactions: Products include substituted carbamates with various functional groups replacing the bromine atom.
Oxidation and Reduction: Products depend on the specific functional groups targeted in the reaction.
Hydrolysis: The major products are the corresponding amine and carboxylic acid derivatives.
科学研究应用
Chemistry
In chemistry, tert-Butyl (3-(2-bromo-3-fluorophenoxy)propyl)carbamate is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a building block for the synthesis of bioactive molecules. The presence of the carbamate group can impart specific biological activities, making it useful in the development of enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its structural features can be leveraged to design drugs with improved efficacy and selectivity.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in polymer chemistry and materials science.
作用机制
The mechanism of action of tert-Butyl (3-(2-bromo-3-fluorophenoxy)propyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The bromo and fluoro substituents can enhance the compound’s binding affinity and specificity for its targets.
相似化合物的比较
Similar Compounds
- tert-Butyl (3-bromo-2-fluorophenyl)carbamate
- tert-Butyl (4-bromo-3-fluorophenyl)carbamate
- tert-Butyl (3-(4-bromo-3-fluorophenoxy)propyl)carbamate
Uniqueness
tert-Butyl (3-(2-bromo-3-fluorophenoxy)propyl)carbamate is unique due to the specific positioning of the bromo and fluoro substituents on the phenoxy ring. This arrangement can influence the compound’s reactivity and interactions with molecular targets, distinguishing it from other similar compounds.
属性
IUPAC Name |
tert-butyl N-[3-(2-bromo-3-fluorophenoxy)propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrFNO3/c1-14(2,3)20-13(18)17-8-5-9-19-11-7-4-6-10(16)12(11)15/h4,6-7H,5,8-9H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFYPQNUKNTOPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC1=C(C(=CC=C1)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Bromo-5-methoxy-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B8169185.png)
![6-Bromo-3-(cyclopropylmethyl)-5-methoxybenzo[d]oxazol-2(3H)-one](/img/structure/B8169190.png)
